![molecular formula C57H32O B13016146 2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)
2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] is a complex organic compound known for its unique structural and electronic properties. This compound features a spiro linkage, which connects two distinct aromatic systems: pyrene and fluorene-xanthene. The spiro configuration imparts rigidity and three-dimensionality, making it a valuable component in various advanced materials and optoelectronic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of pyrene boronic acid with a spiro[fluorene-9,9’-xanthene] derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions: 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The pyrene units can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Bromination using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Pyrene-quinone derivatives.
Reduction: Reduced spiro compounds with altered electronic properties.
Substitution: Brominated derivatives of the original compound.
科学的研究の応用
2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic tools.
作用機序
The compound exerts its effects primarily through its electronic and structural properties. The spiro linkage provides a rigid framework that prevents π-π stacking, enhancing solubility and processability. The pyrene units contribute to strong fluorescence, making the compound useful in optoelectronic applications. The molecular targets and pathways involved include interactions with light and charge carriers in electronic devices.
類似化合物との比較
Spiro[fluorene-9,9’-xanthene]: A simpler analog without the pyrene units, used in similar applications but with different electronic properties.
Spiro-OMeTAD: A widely used hole transport material in perovskite solar cells, differing in its functional groups and electronic characteristics.
Uniqueness: 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] stands out due to its combination of pyrene and spiro[fluorene-9,9’-xanthene], offering unique photophysical properties and enhanced stability. This makes it particularly valuable in applications requiring high-performance materials with specific electronic and optical characteristics.
特性
分子式 |
C57H32O |
|---|---|
分子量 |
732.9 g/mol |
IUPAC名 |
2,7-di(pyren-1-yl)spiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C57H32O/c1-3-13-51-47(11-1)57(48-12-2-4-14-52(48)58-51)49-31-39(41-25-19-37-17-15-33-7-5-9-35-21-29-45(41)55(37)53(33)35)23-27-43(49)44-28-24-40(32-50(44)57)42-26-20-38-18-16-34-8-6-10-36-22-30-46(42)56(38)54(34)36/h1-32H |
InChIキー |
PSDGMZDVXBWBTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C3C=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


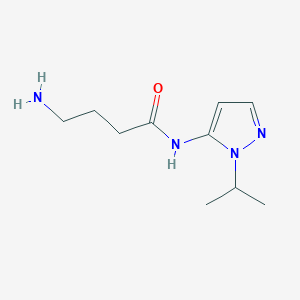
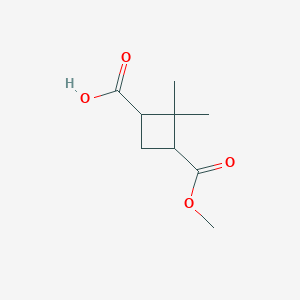
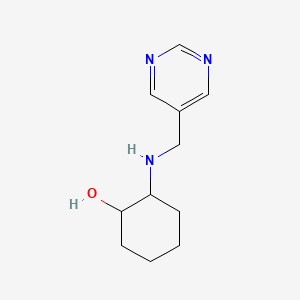
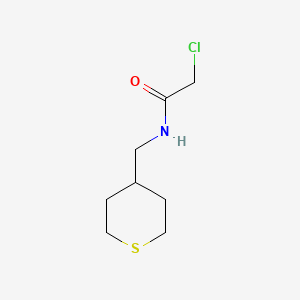

![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)
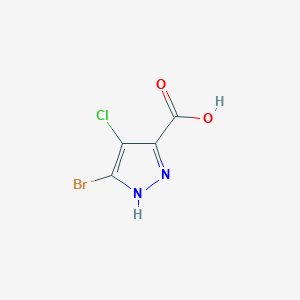


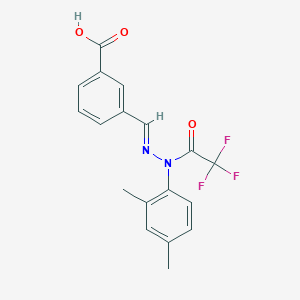



![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)
